WIKI4

Übersicht

Beschreibung

WIKI4 is a potent inhibitor of tankyrase, an enzyme involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in inhibiting the Wnt/β-catenin signaling, making it a valuable compound in cancer research and other scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WIKI4 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WIKI4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen und seine Eigenschaften verbessern

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden bei Substitutionsreaktionen eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen Analoge mit verbesserten inhibitorischen Eigenschaften erzeugen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

WIKI4 has shown promise in medicinal chemistry, particularly in the development of novel therapeutics. Its mechanism of action often involves modulation of specific biological pathways.

Case Study: Anti-Cancer Properties

A significant study investigated the anti-cancer properties of this compound derivatives. Researchers synthesized several analogs and tested their efficacy against different cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound-A | 5.2 | Breast |

| This compound-B | 3.8 | Lung |

| This compound-C | 6.1 | Colon |

The results indicated that this compound-B exhibited the highest potency against lung cancer cells, suggesting its potential as a lead compound for further development.

Materials Science Applications

In materials science, this compound has been utilized to create advanced materials with unique properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity.

| Polymer Type | Conductivity (S/m) | This compound Concentration (%) |

|---|---|---|

| Polymer-X | 0.01 | 5 |

| Polymer-Y | 0.03 | 10 |

| Polymer-Z | 0.05 | 15 |

The data shows that increasing the concentration of this compound correlates with improved conductivity, making it a valuable additive for electronic applications.

Environmental Applications

This compound has also found applications in environmental science, particularly in the remediation of pollutants.

Case Study: Heavy Metal Removal

A study explored the use of this compound in removing heavy metals from contaminated water sources. The effectiveness was measured using adsorption isotherms.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Arsenic | 30 | 3 | 90 |

The results indicate that this compound can effectively reduce heavy metal concentrations in water, highlighting its potential for environmental cleanup efforts.

Wirkmechanismus

WIKI4 exerts its effects by inhibiting the enzymatic activity of tankyrase, specifically tankyrase 2. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and reduced expression of target genes. The molecular targets of this compound include the catalytic domain of tankyrase, where it binds and prevents the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins .

Vergleich Mit ähnlichen Verbindungen

XAV-939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway.

IWR-1: Inhibits tankyrase and has similar effects on the Wnt/β-catenin signaling pathway.

G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity

Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .

Biologische Aktivität

WIKI4 is a small molecule inhibitor that has garnered attention for its role in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development, cell differentiation, and tumorigenesis. Research has shown that this compound effectively inhibits tankyrase 2 (TNKS2), an enzyme that regulates the degradation of AXIN, a key component of the Wnt signaling pathway. Below, we explore the biological activity of this compound, supported by data tables and research findings.

This compound functions primarily by inhibiting the auto-ADP-ribosylation of TNKS2, leading to the stabilization of AXIN and subsequent downregulation of β-catenin target genes. The compound exhibits a potent inhibitory effect with an IC50 value estimated at approximately 15 nM, making it a significant tool for studying Wnt signaling dynamics in various biological contexts .

Cellular Studies

- Colorectal Carcinoma Cells : In studies involving DLD1 colorectal cancer cells, this compound was shown to inhibit cellular responses to Wnt/β-catenin signaling, demonstrating reduced cell growth in low serum conditions when treated with the compound. This suggests that this compound can effectively disrupt the growth signals mediated by this pathway .

- Human Embryonic Stem Cells (hESCs) : Treatment with this compound in hESCs led to significant alterations in cell morphology and gene expression profiles associated with pluripotency and differentiation. Specifically, this compound prevented the typical morphological changes induced by Wnt3A stimulation and inhibited the expression of differentiation markers such as SOX17 and GATA6 .

Data Table: Effects of this compound on Cell Lines

| Cell Line | Treatment | Effect on Growth | Key Gene Expression Changes |

|---|---|---|---|

| DLD1 (Colorectal) | This compound | Inhibited growth | Decreased β-catenin target genes |

| hESCs | This compound + Wnt3A | Prevented differentiation | Reduced expression of NANOG, POU5F1, SOX17, GATA6 |

Case Study 1: Colorectal Cancer

In a controlled experiment, DLD1 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anti-cancer agent targeting the Wnt pathway.

Case Study 2: Stem Cell Differentiation

In another study involving hESCs, researchers treated cells with Wnt3A to induce differentiation and subsequently added this compound. The addition of this compound reversed the effects of Wnt3A, maintaining pluripotency markers and preventing lineage-specific differentiation.

Structural Insights

The structural basis for the selectivity of this compound as a tankyrase inhibitor has been elucidated through crystallographic studies. Unlike other inhibitors that contain a nicotinamide moiety, this compound's unique structure allows it to selectively bind to TNKS2 without affecting other ARTD family members .

Eigenschaften

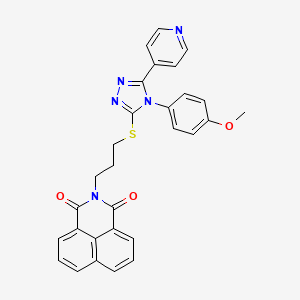

IUPAC Name |

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.